(3-Butanamidophenyl)boronic acid

Description

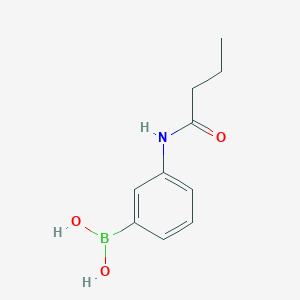

(3-Butanamidophenyl)boronic acid is an aryl boronic acid derivative featuring a butanamide substituent at the meta position of the phenyl ring and a boronic acid (-B(OH)₂) group. This compound belongs to a class of organoborons with versatile applications in medicinal chemistry, materials science, and sensing due to the boronic acid moiety’s ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The butanamide side chain enhances solubility in polar solvents and may influence binding interactions with biological targets, such as enzymes or nucleic acids .

Properties

IUPAC Name |

[3-(butanoylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-4-10(13)12-9-6-3-5-8(7-9)11(14)15/h3,5-7,14-15H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBFEWURUDLFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butanamidophenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with butanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the phenylboronic acid and the acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is favored for its efficiency and scalability. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Chemical Reactions Analysis

Types of Reactions

(3-Butanamidophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura coupling, along with bases like potassium carbonate.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-butynamidophenyl)boronic acid, have been investigated for their potential in cancer therapy. They function as proteasome inhibitors and are integral to developing drugs targeting multiple myeloma. For instance, the first FDA-approved boronic acid drug, bortezomib, paved the way for further research into similar compounds that enhance selectivity and potency against cancer cells .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. These compounds can inhibit serine proteases, which are crucial for the survival of various pathogens. The modification of existing bioactive molecules with boronic acid groups has shown to improve their pharmacokinetic properties, making them more effective against resistant strains of bacteria .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

(3-Butanamidophenyl)boronic acid serves as a critical substrate in the Suzuki-Miyaura coupling reaction. This process is essential for forming carbon-carbon bonds in organic synthesis, allowing for the creation of complex biaryl compounds under mild conditions. The compound's stability and non-toxic nature make it an ideal candidate for pharmaceutical applications .

Synthetic Intermediates

The compound is also used as a building block in various synthetic pathways, facilitating the preparation of more complex structures. Its ability to form stable boronate esters allows it to participate in several reactions, including cross-coupling and electrophilic substitutions .

Biosensing Applications

Carbohydrate Sensing

this compound has been utilized in developing biosensors for detecting carbohydrates due to its ability to form reversible complexes with diols. This property enables the design of sensitive sensors that can operate in aqueous environments, making them suitable for biological applications .

Drug Delivery Systems

Innovative drug delivery systems have incorporated (3-butynamidophenyl)boronic acid to enhance cellular uptake of therapeutic agents. By forming boronate esters with saccharides on cell surfaces, these systems improve the specificity and efficiency of drug delivery into target cells .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs (e.g., proteasome inhibitors) | Enhanced selectivity and potency |

| Antibacterial agents | Effective against resistant bacteria | |

| Organic Synthesis | Suzuki-Miyaura coupling | Mild reaction conditions; versatile substrates |

| Synthetic intermediates | Facilitates complex molecule preparation | |

| Biosensing | Carbohydrate detection | High sensitivity in aqueous environments |

| Drug delivery systems | Improved cellular uptake |

Case Studies

-

Anticancer Drug Development

A study demonstrated that modifying existing anticancer agents with (3-butynamidophenyl)boronic acid enhanced their efficacy against multiple myeloma cells by improving their binding affinity to proteasomes . -

Biosensor Design

Researchers developed a biosensor using (3-butynamidophenyl)boronic acid to detect glucose levels in diabetic patients. The sensor exhibited high selectivity and sensitivity due to the formation of stable complexes with glucose molecules . -

Drug Delivery Mechanism

A novel approach using (3-butynamidophenyl)boronic acid was reported for delivering RNase enzymes into cancer cells. The boronate ester formation significantly increased the enzyme's uptake by targeting glycan receptors on cell surfaces .

Mechanism of Action

The mechanism of action of (3-Butanamidophenyl)boronic acid involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to form reversible covalent bonds with diols and other nucleophilic groups. In biological systems, boronic acids can inhibit enzymes by binding to the active site and mimicking the transition state of the substrate. This inhibition can be particularly effective against proteases and other enzymes involved in disease processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Key Properties of Selected Boronic Acid Derivatives

*Inferred from structural analogs in .

Key Observations:

- pKa and Reactivity : this compound likely has a pKa near physiological pH (~7.4), similar to optimized sensors in . This contrasts with 3-AcPBA (pKa ~9.5), which is less effective in physiological conditions due to reduced ionization .

- Binding Specificity : The butanamide group may enhance interactions with enzymes or proteins through hydrogen bonding, akin to α-amido groups in β-lactamase inhibitors (Ki = 0.004 µM) .

Anticancer Activity:

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.197 µM) exhibit potent cytotoxicity against 4T1 breast cancer cells .

Enzyme Inhibition:

- Proteases : FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro with Ki = 40 nM via serine residue interactions . The butanamide group in this compound may similarly target serine hydrolases.

- β-Lactamases : Chiral α-amido-β-triazolylethaneboronic acids (Ki = 0.004–0.008 µM) demonstrate the critical role of amido groups in enhancing binding to class C β-lactamases .

Tubulin Inhibition:

Solubility and Stability

- Hydrophobic boronic acids (e.g., pyren-1-yl boronic acid) face solubility challenges in aqueous media, limiting their utility . The butanamide group in this compound likely improves solubility, akin to carboxy derivatives in .

- Boronic esters (e.g., MIDA boronates) demonstrate stability in cross-coupling reactions, suggesting this compound could be derivatized into stable intermediates for synthesis .

Biological Activity

(3-Butanamidophenyl)boronic acid is a member of the boronic acid family, known for its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, primarily act as reversible inhibitors of serine and metallo-β-lactamases. These enzymes are crucial in antibiotic resistance mechanisms. The boronic acid moiety can form a covalent bond with the active site serine residue of β-lactamases, mimicking the transition state of β-lactam antibiotics during hydrolysis. This interaction significantly inhibits the enzymatic activity, making boronic acids valuable in combating resistant bacterial strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, phenylboronic acid derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation and cell cycle regulation .

Case Studies

- Cell Cycle Arrest : A study demonstrated that certain phenylboronic acid derivatives caused G2/M phase arrest in A2780 ovarian cancer cells, leading to increased levels of p21 protein, which is associated with cell cycle regulation .

- Apoptosis Induction : Another investigation revealed that these compounds activated caspase-3, a key player in the apoptotic pathway, indicating their potential as pro-apoptotic agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. The compound exhibits significant inhibitory effects against various strains of bacteria by targeting β-lactamases responsible for antibiotic resistance. The structure-activity relationship (SAR) studies have shown that modifications to the boronic acid structure can enhance antibacterial efficacy .

Inhibitory Profile

Table 1 summarizes the inhibitory activity of this compound against different β-lactamases:

| Enzyme Type | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Class A β-lactamase | 0.004 µM | |

| Class C β-lactamase | 0.008 µM | |

| Class D β-lactamase | Not effective |

Pharmacokinetics

Pharmacokinetic studies indicate that while this compound can be administered intravenously, optimization is required to enhance its therapeutic concentration at target sites . The compound's bioavailability and metabolic stability are critical factors influencing its clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.